molecular formula C14H11F3O3S B14278269 Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester CAS No. 166959-36-0

Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester

Cat. No.: B14278269
CAS No.: 166959-36-0
M. Wt: 316.30 g/mol
InChI Key: NMOVTTYGRLJTLT-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This specific ester is characterized by the presence of a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. One common method is the reaction of methanesulfonic acid with 2-(phenylmethyl)phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is unique due to the presence of both a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

166959-36-0

Molecular Formula

C14H11F3O3S

Molecular Weight

316.30 g/mol

IUPAC Name

(2-benzylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C14H11F3O3S/c15-14(16,17)21(18,19)20-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

NMOVTTYGRLJTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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